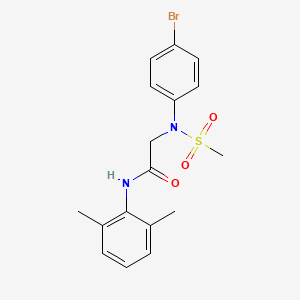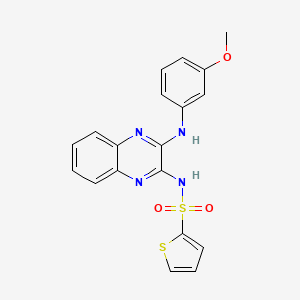![molecular formula C27H28N2O2S B5187784 5-Acetyl-2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5187784.png)
5-Acetyl-2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the dihydropyridine family. This compound is characterized by its intricate structure, which includes multiple aromatic rings, a sulfanyl group, and a nitrile group. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt under reflux conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.
Addition of the Acetyl and Nitrile Groups: The acetyl and nitrile groups can be added through acylation and cyanation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 5-Acetyl-2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile has been studied for its potential as a pharmacologically active agent. It may exhibit activities such as anti-inflammatory, antioxidant, or antimicrobial effects.
Medicine
In medicine, this compound is of interest for its potential therapeutic applications. Research is ongoing to explore its efficacy in treating various conditions, including cardiovascular diseases and cancer.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-Acetyl-2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as inflammation, oxidative stress, or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nifedipine: Another dihydropyridine compound used as a calcium channel blocker.
Amlodipine: A dihydropyridine derivative with antihypertensive properties.
Nicardipine: A dihydropyridine compound used to treat high blood pressure and angina.
Uniqueness
5-Acetyl-2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. Unlike other dihydropyridine compounds, it has a sulfanyl group and a nitrile group, which may enhance its reactivity and potential biological activities.
Eigenschaften
IUPAC Name |
5-acetyl-2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O2S/c1-6-20-8-11-21(12-9-20)26-23(14-28)27(29-18(4)25(26)19(5)30)32-15-24(31)22-10-7-16(2)17(3)13-22/h7-13,26,29H,6,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAAOWMCEHKHHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)C)C)SCC(=O)C3=CC(=C(C=C3)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5187704.png)
![1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]-4-methylpiperazine](/img/structure/B5187711.png)
![1-[4-[2-(2-Fluorophenyl)ethylamino]piperidin-1-yl]ethanone](/img/structure/B5187731.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide](/img/structure/B5187739.png)
![Methyl 4-[3-[benzyl(ethylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B5187746.png)
![1-Phenyl-4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazine](/img/structure/B5187749.png)

![1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5187763.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide](/img/structure/B5187769.png)
![N-[3-(2,3-dimethylphenoxy)propyl]butan-1-amine](/img/structure/B5187780.png)

![ethyl (4-bromo-2-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate](/img/structure/B5187795.png)

